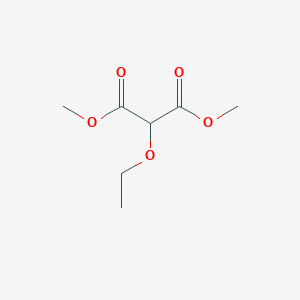
Dimethyl ethoxypropanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl ethoxypropanedioate, also known as dimethyl ethylmalonate, is an organic compound with the molecular formula C7H12O4. It is a diester of malonic acid, where both ester groups are ethyl groups. This compound is commonly used in organic synthesis due to its reactivity and versatility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dimethyl ethoxypropanedioate can be synthesized through the esterification of malonic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating malonic acid with ethanol and a small amount of concentrated sulfuric acid to facilitate the esterification process. The reaction mixture is then refluxed, and the product is purified through distillation.
Industrial Production Methods
In an industrial setting, this compound is produced by the reaction of the sodium salt of chloroacetic acid with sodium cyanide, followed by hydrolysis and esterification. The process involves the following steps:
- Chloroacetic acid is neutralized with sodium hydroxide to form sodium chloroacetate.
- Sodium chloroacetate reacts with sodium cyanide to form cyanoacetic acid.
- Cyanoacetic acid is hydrolyzed to malonic acid.
- Malonic acid is esterified with ethanol in the presence of an acid catalyst to form this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl ethoxypropanedioate undergoes various chemical reactions, including:
Alkylation: The compound can be alkylated at the alpha position using alkyl halides in the presence of a base such as sodium ethoxide.
Hydrolysis: The ester groups can be hydrolyzed to form malonic acid and ethanol under acidic or basic conditions.
Decarboxylation: Upon heating, the compound can undergo decarboxylation to form ethyl acetate and carbon dioxide.
Common Reagents and Conditions
Alkylation: Sodium ethoxide and alkyl halides are commonly used.
Hydrolysis: Hydrochloric acid or sodium hydroxide can be used for acidic or basic hydrolysis, respectively.
Decarboxylation: Heating the compound in the presence of a suitable catalyst.
Major Products
Alkylation: Alkylated derivatives of this compound.
Hydrolysis: Malonic acid and ethanol.
Decarboxylation: Ethyl acetate and carbon dioxide.
Applications De Recherche Scientifique
Dimethyl ethoxypropanedioate has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.
Medicinal Chemistry: The compound is used in the synthesis of barbiturates, which are used as sedatives and anesthetics.
Material Science: It is used in the preparation of polymers and resins.
Biological Research: The compound is used in the synthesis of biologically active molecules for research purposes.
Mécanisme D'action
The mechanism of action of dimethyl ethoxypropanedioate involves its reactivity as a diester The compound can undergo nucleophilic substitution reactions at the ester groups, leading to the formation of various derivatives
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl malonate: Similar to dimethyl ethoxypropanedioate but with ethyl groups instead of methyl groups.
Dimethyl malonate: Similar structure but with both ester groups being methyl groups.
Ethyl acetoacetate: Another diester used in organic synthesis, but with a different structure.
Uniqueness
This compound is unique due to its specific ester groups, which provide distinct reactivity compared to other similar compounds. Its ability to undergo various chemical reactions makes it a valuable intermediate in organic synthesis.
Propriétés
Numéro CAS |
5018-32-6 |
|---|---|
Formule moléculaire |
C7H12O5 |
Poids moléculaire |
176.17 g/mol |
Nom IUPAC |
dimethyl 2-ethoxypropanedioate |
InChI |
InChI=1S/C7H12O5/c1-4-12-5(6(8)10-2)7(9)11-3/h5H,4H2,1-3H3 |
Clé InChI |
UILPTYMAACQFHQ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(C(=O)OC)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-(7-Bromo-1,1,3-trimethyl-1,3-dihydrobenzo[e]indol-2-ylidene)propenyl]-1,1,3-trimethyl-1h-benzo[e]indolium perchlorate](/img/structure/B13974783.png)
![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 5-bromo-4-methyl-, 1,1-dimethylethyl ester](/img/structure/B13974788.png)

![8,9-Dihydro-5-hydroxy-8-(1-hydroxy-1-methylethyl)-6-(1-oxobutyl)-4-propyl-2H-furo[2,3-h]-1-benzopyran-2-one](/img/structure/B13974806.png)
![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-pyrrolo[3,2-C]pyridine](/img/structure/B13974810.png)


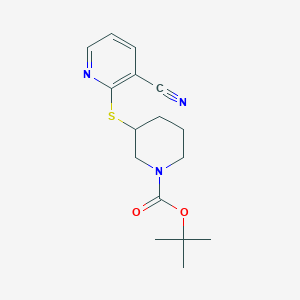
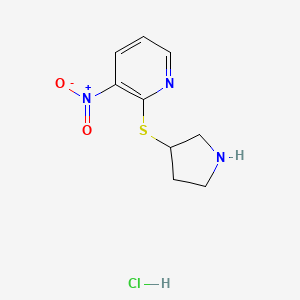

![2-Cyclopropyl-8-oxa-2-azaspiro[4.5]decane](/img/structure/B13974827.png)
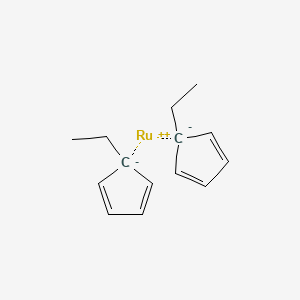
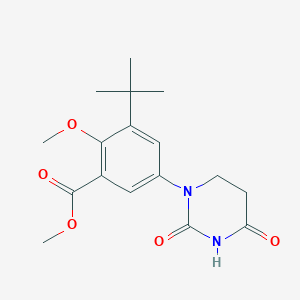
![6-Cyclopropyl-6-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B13974841.png)
